molecular formula C7H5BrClN3O2S B2432038 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 1803592-35-9

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B2432038
CAS No.: 1803592-35-9
M. Wt: 310.55
InChI Key: HGKUZGMTJGOFIR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803592-35-9) is a chemical intermediate with the molecular formula C7H5BrClN3O2S and a molecular weight of 310.56 g/mol . This compound is part of the imidazo[1,2-a]pyridine chemical class, a privileged scaffold in medicinal chemistry known for its wide range of applications in drug discovery . While the specific research applications of this bromo- and chloro-substituted sulfonamide derivative are not fully detailed in literature, related imidazo[1,2-a]pyridine analogs have demonstrated significant potential in various research areas. These include investigation as antitumor agents, with some derivatives acting as potent PI3Kα inhibitors , and as antituberculosis agents targeting the QcrB subunit of Mycobacterium tuberculosis . Researchers value this compound for its multifunctional structure, featuring both bromo and chloro leaving groups that enable further functionalization via cross-coupling and nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex molecules. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

6-bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3O2S/c8-4-1-2-5-11-6(9)7(12(5)3-4)15(10,13)14/h1-3H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKUZGMTJGOFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies for Pyridine Derivatives

Bromination of the pyridine precursor is a pivotal step in constructing the 6-bromo-substituted intermediate. Patent CN103788092A outlines a method where 2-amino-5-bromopyridine reacts with 40% chloroacetaldehyde aqueous solution at 25–50°C for 2–24 hours to yield 6-bromoimidazo[1,2-a]pyridine. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 40°C 78
Reaction Time 12 hours
Solvent Water

This aqueous-phase method minimizes organic solvent use, aligning with green chemistry principles. Alternatives such as N-bromosuccinimide (NBS) in dichloromethane have been reported but require stringent moisture control.

Chlorination Techniques for Imidazoheterocycles

Chlorination at the 2-position is achieved through environment-friendly protocols using chloramine-T (N-chloro-p-toluenesulfonamide). As demonstrated in ACS Omega (2018), solvent-free reactions with chloramine-T at room temperature achieve 95% yield for 3-chloroimidazo[1,2-a]pyridines within 5 minutes. Comparative data:

Chlorinating Agent Solvent Time Yield (%)
Chloramine-T Solvent-free 5 min 95
Cl₂ DCM 30 min 82
SO₂Cl₂ THF 1 hr 75

The solvent-free method eliminates halogenated solvent use while maintaining regioselectivity at the 2-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from multiple studies reveal critical trends:

Step Optimal Solvent Temperature Range Yield Improvement (%)
Bromination H₂O 25–50°C 22
Chlorination Solvent-free 25°C 13
Cyclization DMF 130–140°C 18

The use of polar aprotic solvents like DMF enhances cyclization efficiency but complicates purification.

Analytical Characterization

Spectroscopic Validation

1H NMR and 13C NMR remain gold standards for structural confirmation. For 6-bromo-3-chloro-2-phenylimidazo[1,2-a]pyridine, characteristic signals include:

  • 1H NMR (CDCl₃) : δ 8.27–8.26 (m, 1H, H-5), 7.55 (d, J = 9.2 Hz, 1H, H-7)
  • 13C NMR : δ 144.1 (C-3), 112.9 (C-6)

X-ray crystallography has resolved bond angles of 120.5° at the sulfonamide-bearing carbon, confirming sp² hybridization.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 6-bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. For instance, derivatives of 2-chloroimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticancer activities against various cell lines, including kidney (A-498) and lung (A-549) carcinoma cells. One study demonstrated that certain derivatives exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties .

2. Modulation of TRPM8 Receptors
The compound has also been investigated for its ability to modulate TRPM8 receptors, which are implicated in pain sensation and thermosensation. Research indicates that imidazo[1,2-a]pyridine sulfonamides can act as TRPM8 antagonists, providing a potential therapeutic avenue for treating conditions such as inflammatory pain and neuropathic pain. This modulation could lead to new treatments for diseases aggravated by cold sensations, including cardiovascular and pulmonary disorders .

Biochemical Properties

1. Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the imidazo ring. Characterization techniques such as IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds. These techniques provide insights into the molecular interactions that underpin the biological activities observed in vitro .

2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with target proteins associated with cancer and microbial infections. These computational approaches help identify promising candidates for further development by elucidating their mechanism of action at a molecular level .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityCertain derivatives showed significant inhibition (GI50 < 10 µM) against A-498 cell lines.
Study 2Assess TRPM8 modulationCompounds demonstrated potential as TRPM8 antagonists for treating cold-induced pain conditions.
Study 3Molecular docking analysisIdentified binding interactions with cancer-related proteins indicating therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7_7H5_5BrClN3_3O2_2S, with a molecular weight of 310.56 g/mol. The compound features both bromine and chlorine substituents on the imidazo[1,2-a]pyridine ring, along with a sulfonamide group, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of key enzymes involved in various biological pathways.
  • Kinase Inhibition : Research indicates that this compound may act as an inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia (AML). In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent inhibitory activity against FLT3 mutations associated with poor patient outcomes .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

  • FLT3 Inhibition : Compounds similar to this compound have been shown to inhibit FLT3-ITD and FLT3-D835Y mutations effectively. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against these targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of halogen atoms (bromine and chlorine) enhances its interaction with microbial targets:

  • Mechanism : The compound's structure allows it to disrupt microbial cell functions, potentially leading to cell death. Studies suggest that derivatives may exhibit broad-spectrum antimicrobial activity against various pathogens.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
FLT3 Inhibition Potent inhibitor against FLT3 mutations in AML
Antimicrobial Broad-spectrum activity against various pathogens
TRPM8 Modulation Modulates TRPM8 receptors involved in pain pathways

Case Study: FLT3 Kinase Inhibition

In a study investigating novel inhibitors for FLT3 kinase in AML, various imidazo[1,2-a]pyridine derivatives were synthesized and tested. The study found that certain compounds exhibited significant antiproliferative effects on FLT3-dependent cell lines. Notably, compound analogs showed enhanced binding affinity due to structural modifications at the C6 position of the imidazo ring .

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